![molecular formula C16H18N4O2 B606092 BI-689648 CAS No. 1633009-87-6](/img/structure/B606092.png)
BI-689648
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Description
BI-689648 is a novel, highly selective aldosterone synthase inhibitor . It can inhibit CYP11B1 and CYP11B2 with IC50s of 310 and 2.1 nM, respectively . It has been proposed as an alternative to mineralocorticoid receptor antagonists for blocking the pathologic effects of excess aldosterone .
Molecular Structure Analysis
The molecular formula of BI-689648 is C16H18N4O2 . It has a molecular weight of 298.34 .Physical And Chemical Properties Analysis
BI-689648 is a solid, white to off-white substance . It has a molecular weight of 298.34 and a molecular formula of C16H18N4O2 . It is soluble in DMSO .Mechanism of Action
Future Directions
BI-689648 represents an important step forward towards developing aldosterone synthase inhibitors with greater potential for clinical success in cardiometabolic diseases . Since both FAD286 and LCI699 failed to provide adequate selectivity for cortisol synthase when tested in patients, the desire for more selective molecules to test the aldosterone synthase inhibitor hypothesis remains high .
properties
IUPAC Name |
6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDCVNQDFICKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86305663 |
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